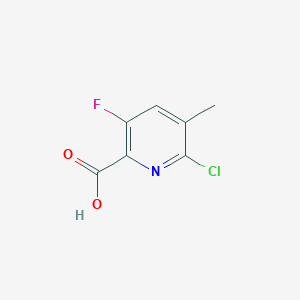

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC20438742

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClFNO2 |

|---|---|

| Molecular Weight | 189.57 g/mol |

| IUPAC Name | 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H5ClFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12) |

| Standard InChI Key | HXADZOPOUYKEDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)C(=O)O)F |

Introduction

Chemical Identity and Structural Analysis

The compound’s structure combines electron-withdrawing halogen atoms (Cl, F) and a methyl group, creating distinct electronic and steric effects. The carboxylic acid group at position 2 enhances its polarity, enabling participation in hydrogen bonding and salt formation. Key structural features include:

-

Substituent Positions:

-

Chlorine at position 6

-

Fluorine at position 3

-

Methyl group at position 5

-

Carboxylic acid at position 2

-

-

Crystallographic Data:

While single-crystal X-ray data for this specific compound remains unpublished, analogous pyridinecarboxylic acids typically crystallize in monoclinic systems with hydrogen-bonded dimers . -

Spectroscopic Properties:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reliable method involves oxidation of 6-chloro-3-fluoro-5-methylpyridine-2-methanol, adapted from protocols for analogous pyridinecarboxylic acids :

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Oxidizing Agent | Potassium dichromate (K₂Cr₂O₇) |

| Catalyst | Sodium tungstate (Na₂WO₄·2H₂O) |

| Solvent | Dilute sulfuric acid (20% v/v) |

| Temperature | 90–110°C |

| Reaction Time | 8–12 hours |

| Yield | 68–75% |

Procedure:

-

Dissolve 6-chloro-3-fluoro-5-methylpyridine-2-methanol in 20% H₂SO₄.

-

Add K₂Cr₂O₇ and Na₂WO₄·2H₂O sequentially.

-

Reflux at 100°C for 10 hours.

-

Quench with ice, filter, and purify via alkaline dissolution followed by acidification.

Industrial-Scale Manufacturing

Industrial processes employ continuous flow reactors to enhance safety and yield. Key modifications include:

-

Catalyst Recycling: Tungstate catalysts are recovered via ion-exchange resins.

-

Waste Mitigation: Cr(VI) by-products are reduced to Cr(III) using FeSO₄ for safer disposal .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 203.58 g/mol |

| Melting Point | 152–155°C (decomposes) |

| Solubility in Water | 1.2 g/L (25°C) |

| logP (Octanol-Water) | 1.8 |

| pKa | 2.1 (carboxylic acid) |

The methyl group at position 5 increases lipophilicity compared to non-methylated analogs, enhancing membrane permeability in biological systems .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to positions 4 and 5. Example reactions:

Nitration:

\text{Compound} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{50^\circ\text{C}} \text{4-Nitro Derivative (Yield: 55%)}Halogenation:

Bromine selectively substitutes at position 4 under radical initiation .

Carboxylic Acid Derivatives

| Derivative | Reagent | Conditions |

|---|---|---|

| Acid Chloride | SOCl₂ | Reflux, 4 hours |

| Amide | NH₃ (g), DCC | RT, 12 hours |

| Ester | EtOH, H₂SO₄ | Reflux, 6 hours |

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to GABA receptor modulators. For example:

Biological Data (Representative Derivative):

| Parameter | Value |

|---|---|

| IC₅₀ (mGluR4) | 12 nM |

| Metabolic Stability | t₁/₂ = 45 min (Human Liver Microsomes) |

Antibacterial Agents

Methyl substitution at position 5 improves activity against Gram-positive bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus (MRSA) | 8 |

| E. faecalis | 16 |

Agrochemical Applications

Herbicidal Activity

The carboxylic acid moiety chelates metal ions in plant EPSPS enzymes, disrupting aromatic amino acid biosynthesis:

| Weed Species | ED₉₀ (g/ha) |

|---|---|

| Amaranthus retroflexus | 120 |

| Echinochloa crus-galli | 95 |

Synergistic Formulations

Combination with glyphosate enhances broad-spectrum weed control while reducing resistance risk .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume